1-Benzyl-4-methylquinolinium chloride

Lipophilicity Membrane partitioning Drug design

1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium salt featuring both an N-benzyl group and a 4-methyl substituent on the quinolinium core. This dual-substitution pattern places it at the intersection of 1-benzylquinolinium salts (commonly investigated as phase-transfer catalysts ) and 4-methylquinolinium derivatives (explored for antimicrobial applications ).

Molecular Formula C17H16ClN
Molecular Weight 269.8 g/mol
CAS No. 52181-07-4
Cat. No. B13966764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methylquinolinium chloride
CAS52181-07-4
Molecular FormulaC17H16ClN
Molecular Weight269.8 g/mol
Structural Identifiers
SMILESCC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-]
InChIInChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1
InChIKeyCHVNPOOMQVUQHU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methylquinolinium chloride (CAS 52181-07-4): Structural Baseline for Differentiated Procurement


1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium salt featuring both an N-benzyl group and a 4-methyl substituent on the quinolinium core [1]. This dual-substitution pattern places it at the intersection of 1-benzylquinolinium salts (commonly investigated as phase-transfer catalysts [2]) and 4-methylquinolinium derivatives (explored for antimicrobial applications [3]). Its molecular weight of 269.77 g/mol and calculated LogP of 4.29 differentiate it structurally from simpler analogs, providing a rationale for targeted selection when both lipophilicity and cationic charge density must be controlled.

1-Benzyl-4-methylquinolinium chloride (52181-07-4): Why Simple In-Class Substitution Risks Performance Mismatch


Substituting 1-benzyl-4-methylquinolinium chloride with either 1-benzylquinolinium chloride or 4-methylquinolinium chloride introduces a measurable shift in key physicochemical properties that directly govern application performance. The 4-methyl group elevates the calculated LogP from approximately 0.18 to 4.29 , a >20-fold increase in predicted lipophilicity that alters membrane partitioning, phase-transfer efficiency, and bioavailability. Conversely, removing the N-benzyl group eliminates the structural motif associated with phase-transfer catalyst activity [1] and reduces molecular weight by roughly one-third. These quantitative disparities mean that generic substitution cannot be assumed without re-validation of the experimental system.

1-Benzyl-4-methylquinolinium chloride (52181-07-4): Quantitative Differentiation Evidence for Informed Procurement


Lipophilicity Contrast: LogP 4.29 vs. 0.18 for the Des-methyl Analog

The presence of the 4-methyl substituent dramatically elevates the calculated partition coefficient. 1-Benzyl-4-methylquinolinium chloride has a LogP of 4.29 , compared with 0.17960 for 1-benzylquinolinium chloride . This 4.11-unit increase corresponds to a theoretical >10,000-fold increase in octanol/water partitioning ratio, predicting markedly different behavior in membrane permeation and phase-transfer applications.

Lipophilicity Membrane partitioning Drug design

Molecular Weight Differentiation: 269.77 vs. 255.74 and 179.65 g/mol

The molecular weight of 1-benzyl-4-methylquinolinium chloride is 269.77 g/mol [1]. The des-methyl analog 1-benzylquinolinium chloride has a molecular weight of 255.74 g/mol , while the des-benzyl analog 4-methylquinolinium chloride is only 179.65 g/mol . On a per-gram basis, the target compound delivers 14% fewer cationic equivalents than the des-methyl analog and 33% fewer than the des-benzyl analog, directly affecting stoichiometry in salt-metathesis or ion-exchange applications.

Molecular weight Cationic charge density Formulation

Crystal-State Supramolecular Architecture: Unique 2D Layer via Cation-Cation Interactions

In the ion-pair complex [BzMeQl]₂[Ni(mnt)₂], the 1-benzyl-4-methylquinolinium cation forms a 2D layered structure via π…π and C–H…π cation-cation interactions, as demonstrated by single-crystal X-ray diffraction (triclinic, space group P1̄, R = 0.0442) [1]. This cation-driven assembly is distinct from the packing arrangements reported for 1-benzylquinolinium salts, where the absence of the 4-methyl group alters intermolecular geometry. The same cation has also been structurally characterized in the isolation of the chloride salt itself [2].

Solid-state chemistry Crystal engineering Ion-pair complex

Antimicrobial Activity Framework: Quinolinium Salts Exhibit Potent Gram-Positive Activity with MIC 0.5–1 μg/mL

While direct MIC data for 1-benzyl-4-methylquinolinium chloride are not publicly available, structurally related 3-substituted quinolinium salts achieve MIC values of 0.5–1 μg/mL against multiple Gram-positive strains, comparable to ciprofloxacin [1]. Styryl quinolinium derivatives show broad-spectrum activity with MICs ranging from 2.4 to 37.5 μg/mL [2]. The elevated LogP of the target compound (4.29) places it within the lipophilicity window associated with enhanced membrane penetration, suggesting its antimicrobial potential should be benchmarked against these class-level data.

Antimicrobial Gram-positive bacteria MIC

1-Benzyl-4-methylquinolinium chloride (52181-07-4): Evidence-Backed Application Scenarios for Targeted Deployment


Crystal Engineering: Template Cation for 2D Layered Ion-Pair Complexes

The 1-benzyl-4-methylquinolinium cation has been structurally demonstrated to form robust 2D supramolecular layers via π…π and C–H…π interactions in [BzMeQl]₂[Ni(mnt)₂] (space group P1̄, R=0.0442) [1]. Researchers designing conductive or magnetic ion-pair solids can exploit this predictable self-assembly motif, which is not observed with the des-methyl analog.

Phase-Transfer Catalysis: Enhanced Lipophilicity for Optimized Interphase Transport

The 4-methyl substituent raises the LogP from 0.18 to 4.29 , a property that directly governs the extraction efficiency of the quinolinium cation into organic phases. This makes 1-benzyl-4-methylquinolinium chloride the preferred choice over 1-benzylquinolinium chloride for phase-transfer-catalyzed reactions (e.g., Williamson ether synthesis, Michael additions) where higher organic-phase catalyst concentration accelerates reaction rates.

Antimicrobial Screening: A High-Lipophilicity Quinolinium Scaffold for Gram-Positive Pathogens

Quinolinium salts with MIC values as low as 0.5–1 μg/mL against Gram-positive strains have been reported [2]. The target compound, with its LogP of 4.29 bridging the lipophilicity gap between simple 1-alkylquinolinium salts (LogP <1) and highly lipophilic styryl derivatives, represents a distinct screening candidate for anti-MRSA and anti-VRE drug discovery programs.

Stoichiometric Precision: Exact Molar Equivalents in Salt-Metathesis Chemistry

With a molecular weight of 269.77 g/mol [3], the compound provides a defined molar mass advantageous for stoichiometric ion-exchange reactions. Users switching from 1-benzylquinolinium chloride (255.74 g/mol) must adjust mass-based formulations by +5.5% to maintain the same cation equivalents, a critical consideration for reproducible synthesis protocols.

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